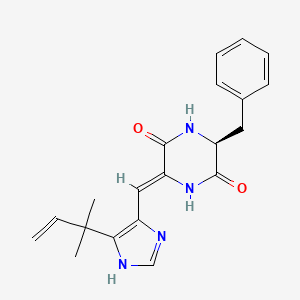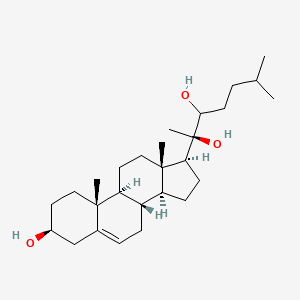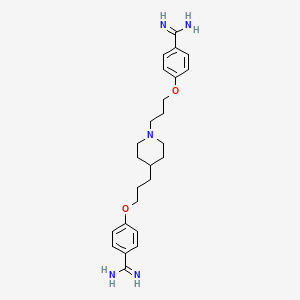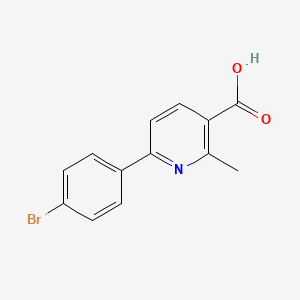
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)-2-methyl-3-pyridinecarboxylic acid is a phenylpyridine.
Applications De Recherche Scientifique
Molecular Structure Analysis
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid is involved in the formation of hydrogen-bonded dimers and chains of rings in certain compounds. For instance, in a study by Quiroga et al. (2010), the molecule formed cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds in a related compound. This suggests its potential role in the structural analysis and design of new molecular compounds (Quiroga et al., 2010).
Fluorescence Properties in Tb(III) Complexes
Luo et al. (2010) explored the fluorescence properties of Tb(III) complexes with derivatives of pyridine-2,6-dicarboxylic acid, which includes compounds related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research indicates its relevance in studying the luminescent properties of metal complexes, which can have applications in materials science and bioimaging (Luo et al., 2010).
Influence on Magnetic Properties
Research by Cui et al. (2008) on polymeric CoII complexes involving pyridine-2,6-dicarboxylic acid and its derivatives revealed that the presence of substituents like 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid can influence the magnetic interactions in these complexes. This suggests its utility in the study and design of magnetic materials (Cui et al., 2008).
Applications in Synthesis of New Compounds
Al-Issa (2012) demonstrated the use of related pyridine derivatives in synthesizing a new series of compounds. This indicates the potential of 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid in synthetic chemistry, particularly in the development of novel organic compounds (Al-Issa, 2012).
Vasodilation Property Evaluation
Girgis et al. (2008) explored the vasodilation properties of pyridinecarboxylates, closely related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research suggests potential applications in pharmacology, particularly in developing new vasodilators (Girgis et al., 2008).
Propriétés
Nom du produit |
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid |
|---|---|
Formule moléculaire |
C13H10BrNO2 |
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) |
Clé InChI |
CQOTVCGJANBNRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



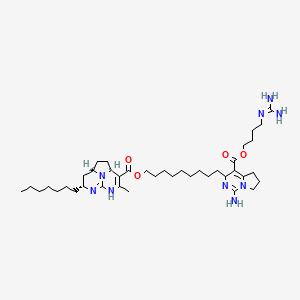
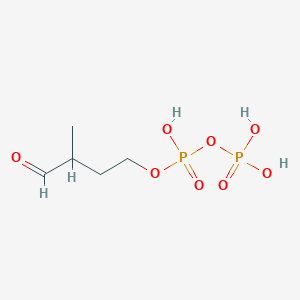
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)
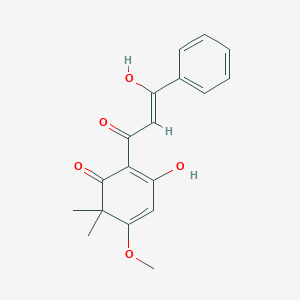
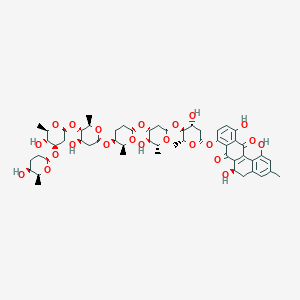
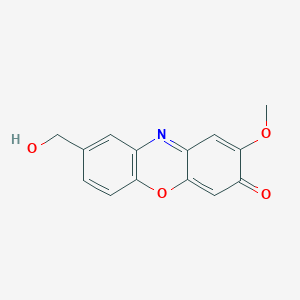

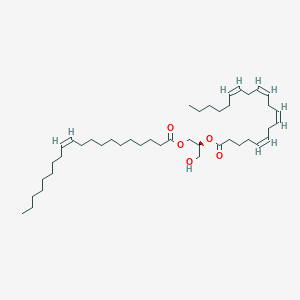

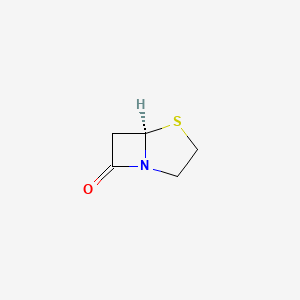
![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)
